molecular formula C17H12O4 B2723234 3-benzoyl-8-methoxy-2H-chromen-2-one CAS No. 77819-95-5

3-benzoyl-8-methoxy-2H-chromen-2-one

Cat. No.: B2723234
CAS No.: 77819-95-5
M. Wt: 280.279
InChI Key: XMULXKFGESYAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzoyl-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 3-benzoyl-8-methoxy-2H-chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .

Mode of Action

This compound interacts with these parasites, particularly in their amastigote form . The compound has shown to be as active as AMP B, a known antiparasitic drug .

Biochemical Pathways

The compound affects the production of reactive oxygen species in the parasites . Specifically, this compound has been observed to reduce the H2O2 concentration more than the control group in L. amazonensis promastigotes during the lag phase of proliferation .

Pharmacokinetics

infantum chagasi . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the number of amastigotes from L. infantum chagasi to 1.31×10^6 and 4.09×10^4 in the spleen and liver, respectively . This indicates that the compound has a significant leishmanicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-8-methoxy-2H-chromen-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3-acetyl-8-methoxy-2H-chromen-2-one with benzaldehyde in the presence of a base such as piperidine . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-benzoyl-7-methoxy-2H-chromen-2-one
  • 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one
  • 3-(chloromethyl) coumarins

Uniqueness

3-benzoyl-8-methoxy-2H-chromen-2-one stands out due to its unique combination of benzoyl and methoxy groups, which contribute to its distinct chemical and biological properties. This compound exhibits higher selectivity and potency in certain biological assays compared to its analogs .

Properties

IUPAC Name

3-benzoyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-14-9-5-8-12-10-13(17(19)21-16(12)14)15(18)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMULXKFGESYAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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